

# Application Notes and Protocols: UCT943 in NSG Mouse Models for Malaria Research

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## Compound of Interest

Compound Name: UCT943

Cat. No.: B15619827

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## Introduction

**UCT943** is a preclinical antimalarial candidate identified as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development.[1][2] It is a next-generation compound developed from the 2-aminopyridine series, to which the clinical candidate MMV048 also belongs.[3][4] **UCT943** has demonstrated significant activity against multiple stages of the Plasmodium falciparum and Plasmodium vivax life cycles, including asexual blood stages, transmission stages, and liver stages.[3][4][5] Preclinical studies in humanized NOD-scid IL-2Rnull (NSG) mouse models have been instrumental in evaluating its in vivo efficacy.[3][4][6] These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and relevant signaling pathways for the use of **UCT943** in NSG mouse models of P. falciparum infection.

## Data Presentation

### In Vivo Efficacy of UCT943 in P. falciparum-Infected NSG Mouse Model

Parameter	Value	Species/Strain	Administration	Reference
ED <sub>90</sub>	0.25 mg/kg	<i>P. falciparum</i> in NSG mice	Oral (p.o.), once daily for 4 days	[6][7]
ED <sub>90</sub> (MMV048 for comparison)	0.57 mg/kg	<i>P. falciparum</i> in NSG mice	Oral (p.o.)	[6]

## In Vivo Efficacy of UCT943 in *P. berghei*-Infected Mouse Model

Dosage	Efficacy	Mean Survival Days (MSD)	Mouse Strain	Administration	Reference
10 mg/kg	>99.9% parasitemia reduction, cured all mice	>30 days	Not specified	Oral (p.o.), daily for 4 days	[6][7]
3 mg/kg	99% parasitemia reduction, no complete cure	10 days	Not specified	Oral (p.o.), daily for 4 days	[6][7]
ED <sub>90</sub>	1.0 mg/kg	Not applicable	Not specified	Oral (p.o.)	[6][7]

## Experimental Protocols

### Protocol 1: In Vivo Efficacy Assessment of UCT943 in a *P. falciparum*-Infected NSG Mouse Model

This protocol is adapted from methodologies described in preclinical studies of **UCT943**.[\[5\]](#)[\[6\]](#)[\[7\]](#)

#### 1. Animal Model and Human Erythrocyte Engraftment:

- Use immunodeficient NOD-scid IL-2Rnull (NSG) mice.
- Engraft the mice with human erythrocytes to support the growth of *P. falciparum*. This is a critical step as *P. falciparum* primarily infects human red blood cells.

## 2. Parasite Infection:

- Infect the humanized NSG mice with a specified strain of *P. falciparum*.

## 3. Drug Preparation and Administration:

- Prepare **UCT943** for oral administration. A formulation in 20% SBE- $\beta$ -CD in saline has been described for delivering a clear solution.<sup>[7]</sup> Alternatively, a suspension in a vehicle like corn oil can be used.<sup>[7]</sup>
- Administer **UCT943** orally (p.o.) to the infected mice. Dosing regimens may vary, but a once-daily administration for four consecutive days has been reported.<sup>[7]</sup>
- Include a vehicle control group and potentially a positive control group with a known antimalarial drug (e.g., MMV048).

## 4. Monitoring Parasitemia:

- Monitor the percentage of infected red blood cells (parasitemia) daily by collecting a small blood sample from the tail vein and analyzing it via flow cytometry or microscopic examination of Giemsa-stained blood smears.

## 5. Data Analysis:

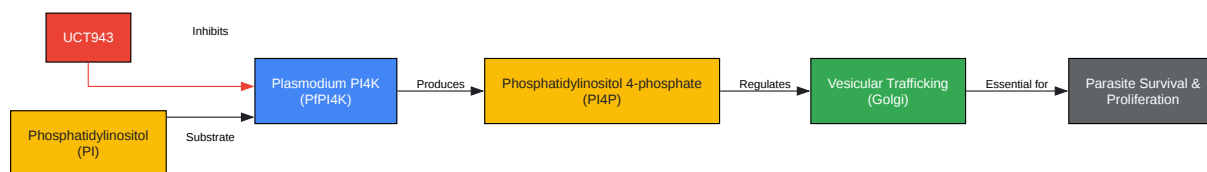
- Calculate the 90% effective dose (ED<sub>90</sub>), which is the dose required to inhibit parasite growth by 90% compared to the vehicle-treated control group.

# Signaling Pathways and Experimental Workflows

## Signaling Pathway of UCT943 in Plasmodium

**UCT943** targets the Plasmodium phosphatidylinositol 4-kinase (PfPI4K).<sup>[1][2]</sup> This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid in vesicular

trafficking. Inhibition of PfPI4K disrupts essential membrane trafficking events, likely at the Golgi apparatus, which is vital for parasite survival and proliferation.[1][8]

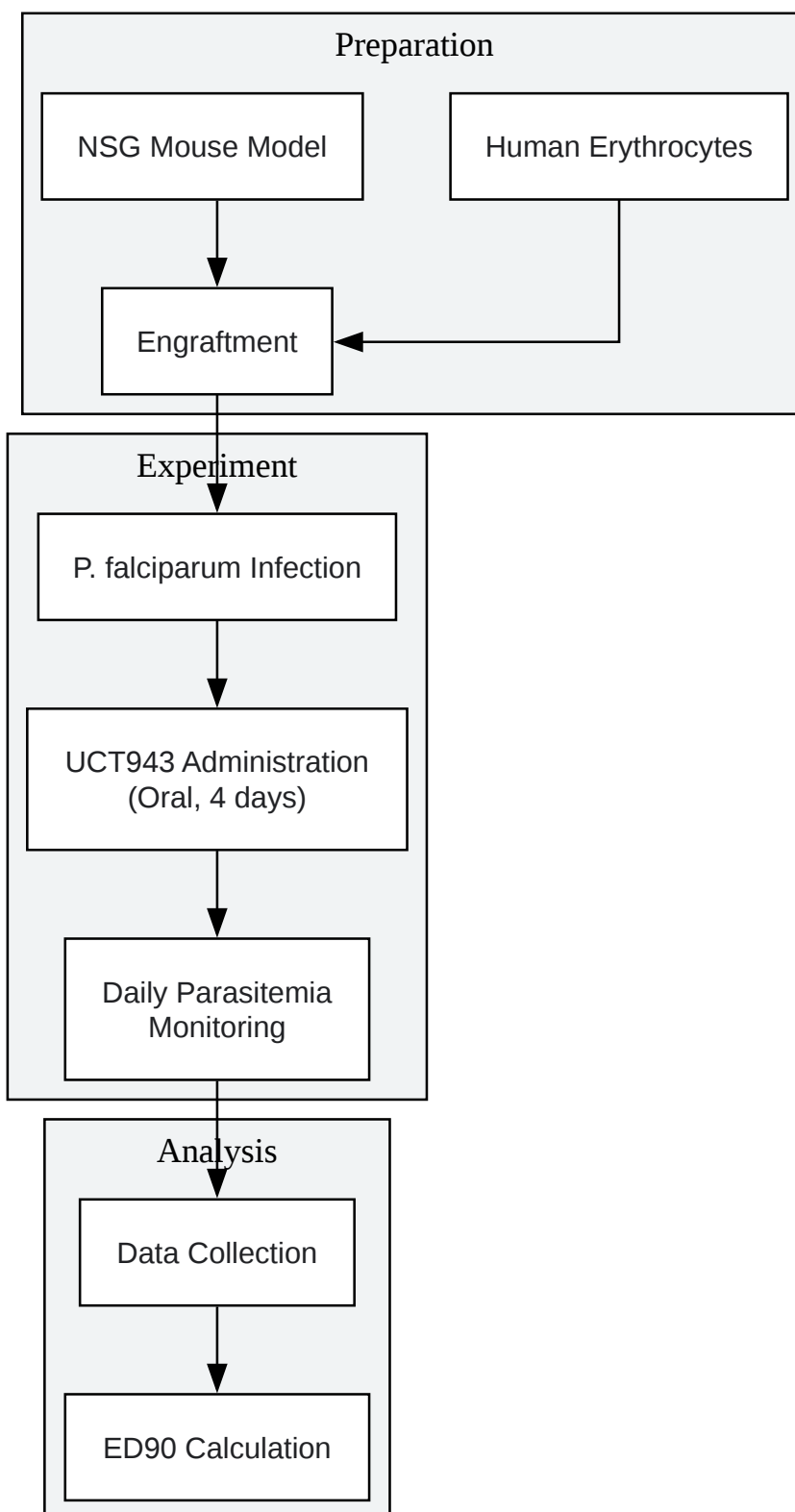


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Caption: **UCT943** inhibits PfPI4K, disrupting parasite survival.

## Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of **UCT943** in an NSG mouse model.



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Caption: Workflow for **UCT943** efficacy testing in NSG mice.

Disclaimer: **UCT943** was withdrawn from preclinical development due to toxicity concerns.<sup>[1]</sup> Researchers should be aware of this and take appropriate safety precautions. These notes are for informational purposes for research applications and are based on published preclinical data.

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